molecular formula C15H22N2O6 B6144243 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid CAS No. 1221725-11-6

2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid

Cat. No.: B6144243
CAS No.: 1221725-11-6
M. Wt: 326.34 g/mol
InChI Key: IVFYEHZGRMXNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-yl)-2-azaspiro[44]nonane-1,3-dione; oxalic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of piperidine derivatives with suitable carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Properties

IUPAC Name

oxalic acid;2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C2H2O4/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10;3-1(4)2(5)6/h10,14H,1-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYEHZGRMXNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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